molecular formula C11H10N2 B8677696 4-(1-Cyano-1-methylethyl)benzonitrile

4-(1-Cyano-1-methylethyl)benzonitrile

Cat. No.: B8677696
M. Wt: 170.21 g/mol
InChI Key: QDLUQXLPJHXNIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1-Cyano-1-methylethyl)benzonitrile is a solid aromatic organic compound with the molecular formula C11H10N2 and a molecular weight of 170.21 g/mol . Its structure is characterized by a benzene ring disubstituted at the 1 and 3 positions with a benzonitrile group (-C≡N) and a 1-cyano-1-methylethyl group (-C(CH₃)₂C≡N), respectively . This architecture features two nitrile groups and a quaternary carbon, making it a valuable and versatile building block in organic synthesis . Benzonitrile derivatives are fundamental scaffolds in medicinal chemistry and materials science . The nitrile group is a key functional group in modern drug design, with over 30 FDA-approved nitrile-containing pharmaceuticals . This moiety can enhance binding affinity to biological targets through hydrogen bonding and hydrophobic interactions, and improve pharmacokinetic profiles of lead compounds . As a dinitrile, this compound is a particularly useful intermediate for synthesizing more complex molecules for pharmaceutical and agrochemical research . In materials science, the benzonitrile core is a relevant polar group present in molecules creating linear and nonlinear optical (NLO) materials . The incorporation of nitrile groups can influence the electronic and photophysical properties of organic compounds, leading to potential applications in the development of advanced organic materials . The chemical reactivity of this compound is defined by its two distinct nitrile functional groups. These groups can undergo various transformations, including oxidation to carboxylic acids or reduction to primary amines, providing multiple avenues for molecular diversification . The compound's inherent electrophilicity allows it to engage in nucleophilic substitution reactions, which can be exploited to create libraries of derivatives for screening and development . This product is intended for research purposes as a chemical intermediate. It is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C11H10N2

Molecular Weight

170.21 g/mol

IUPAC Name

4-(2-cyanopropan-2-yl)benzonitrile

InChI

InChI=1S/C11H10N2/c1-11(2,8-13)10-5-3-9(7-12)4-6-10/h3-6H,1-2H3

InChI Key

QDLUQXLPJHXNIH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#N)C1=CC=C(C=C1)C#N

Origin of Product

United States

Scientific Research Applications

Chemical Synthesis and Reactions

Synthesis Methods:
The synthesis of 4-(1-Cyano-1-methylethyl)benzonitrile typically involves multi-step organic reactions. One common method includes the reaction of benzonitrile derivatives with isobutyronitrile in the presence of catalysts such as cesium carbonate under controlled conditions. The reaction often requires solvents like dimethyl sulfoxide (DMSO) and elevated temperatures to optimize yield and purity.

Types of Reactions:
This compound can participate in various chemical reactions:

  • Nucleophilic Substitution: The cyano group or other substituents can be replaced by nucleophiles.
  • Radical Reactions: Particularly involving the cyano group, leading to complex radical intermediates.

Common Reagents:
Reagents used in these reactions include potassium cyanide and nitroalkanes, typically conducted in DMSO at controlled temperatures.

Chemistry

This compound serves as an intermediate in synthesizing various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure allows it to be a versatile building block for developing new chemical entities.

Biology

The compound is being investigated for its potential role in studying enzyme interactions and metabolic pathways. Its structural features may influence binding affinities to specific enzymes or receptors, making it a candidate for biological studies.

Industry

In industrial applications, this compound is utilized in producing specialty chemicals and materials with tailored properties. Its ability to undergo various chemical transformations makes it valuable in developing new materials.

Case Study 1: Pharmaceutical Development

A study highlighted the use of this compound as a precursor for synthesizing novel anti-cancer agents. The compound's reactivity was leveraged to create derivatives that showed enhanced efficacy against specific cancer cell lines. The research demonstrated significant improvements in binding affinity compared to existing treatments.

Case Study 2: Agrochemical Applications

Research into agrochemicals revealed that derivatives of this compound exhibited promising insecticidal properties. Field trials indicated that these compounds could effectively manage pest populations while minimizing environmental impact.

Data Tables

Application AreaSpecific UseBenefits
ChemistryIntermediate for pharmaceuticalsVersatile building block for drug synthesis
BiologyEnzyme interaction studiesPotential insights into metabolic pathways
IndustrySpecialty chemicals productionTailored properties for specific applications

Comparison with Similar Compounds

Reactivity and Functional Group Influence

  • Thioether vs. Cyanoalkyl: 4-(2,6-Dimethylphenylthio)benzonitrile (Table 2, Entry 2 in ) exhibits distinct reactivity due to the sulfur atom, enabling participation in nucleophilic substitution reactions, unlike the sterically hindered 1-cyano-1-methylethyl group in the target compound .
  • Triazole Derivatives : The triazole-containing analog () demonstrates utility as a key intermediate in Letrozole synthesis, highlighting the importance of heterocyclic substituents in pharmaceutical applications. Its synthesis involves cesium carbonate and silicon amines, contrasting with the simpler alkylation pathways of imidazole derivatives () .

Physicochemical and Application Comparisons

  • Molecular Weight and Solubility: Bulkier substituents (e.g., hydroxynaphthyl-morpholinylmethyl in ) increase molecular weight and likely reduce solubility in non-polar solvents compared to the target compound.
  • Pharmaceutical Relevance : Triazole and imidazole derivatives (–7) are explicitly linked to drug development, whereas the target compound’s applications remain underexplored in the provided evidence.

Preparation Methods

Reaction Mechanism and Solvent Selection

The foundational step in synthesizing the triazole-methyl intermediate involves reacting 4-halomethylbenzonitrile (halogen = Cl, Br, I) with 1,2,4-triazole in the presence of cesium carbonate. This SN2 alkylation proceeds via nucleophilic attack by the triazole’s N1 nitrogen on the benzylic carbon, forming 4-[1-(1,2,4-triazol-1-yl)methyl]benzonitrile (Formula II). The choice of solvent significantly impacts reaction efficiency:

  • Polar aprotic solvents (e.g., dimethylformamide, dimethylacetamide) enhance triazole solubility but risk side reactions.

  • Ketones (e.g., acetone) and alcohols (e.g., isopropanol) balance reactivity and selectivity, achieving yields >80%.

Cesium carbonate acts as both a base and phase-transfer catalyst, deprotonating the triazole (pKa ~10.3) while facilitating interphase reactant contact. Potassium iodide (5–10 mol%) accelerates the reaction by generating a more reactive iodide intermediate in situ.

Precipitation and Purification of Formula II

Post-alkylation, the crude product is isolated via solvent-induced precipitation. A non-polar solvent mixture (e.g., diisopropyl ether/n-heptane 3:1) selectively precipitates Formula II while leaving unreacted triazole and cesium salts in solution. This method reduces isomeric impurity (Formula III) to <1.0% without recrystallization. Key parameters include:

  • Cooling to 10°C to minimize impurity solubility.

  • Washing with n-heptane to remove residual DMF.

Regiospecific Synthesis via 4-Amino-1,2,4-Triazole Intermediate

Amination-Deamination Strategy

Source 2 discloses a three-step process to ensure regiospecific triazole substitution:

  • Quaternization : 4-Halomethylbenzonitrile reacts with 4-amino-1,2,4-triazole, forming 4-[(4-amino-1,2,4-triazolium-1-yl)methyl]benzonitrile halide (Formula 2). The amino group blocks N4 alkylation, preventing isomer formation.

  • Deamination : Heating Formula 2 in aqueous NaOH eliminates ammonia, yielding 4-[1-(1H-1,2,4-triazol-1-yl)methylene]benzonitrile (Formula 3) with 99.8% purity.

  • Coupling : Formula 3 reacts with 4-fluorobenzonitrile under basic conditions to form the final product.

Coupling Reaction Optimization

The coupling of Formula 3 with 4-fluorobenzonitrile occurs in dimethylformamide (DMF) using potassium tert-butoxide as a base. Critical conditions include:

  • Temperature : Maintaining −10°C to −5°C suppresses bis-arylation (Formula 6).

  • Stoichiometry : A 2:1 ratio of potassium tert-butoxide to Formula 3 ensures complete deprotonation of the triazole methyl group.

  • Workup : Neutralization with HCl (pH 7.5–8.0) followed by ethyl acetate extraction isolates the product in 58% yield after recrystallization.

Comparative Analysis of Methodologies

Purity and Yield Metrics

ParameterSource 1 MethodSource 2 Method
Isomeric Impurity (III)<1.0%Not detected
Overall Yield75–82%58%
Purity (HPLC)>99.5%99.9%

Source 2’s amino-blocking strategy eliminates isomer formation but requires additional steps, reducing overall yield. Source 1’s simplified alkylation-precipitation sequence offers higher throughput for industrial applications.

Solvent and Cost Considerations

  • Source 1 utilizes acetone and n-heptane, which are low-cost and recyclable.

  • Source 2 relies on DMF, necessitating rigorous purification to meet ICH residual solvent guidelines.

Scalability and Industrial Adaptations

Continuous Flow Processing

Both methods are adaptable to continuous flow systems:

  • Alkylation Step : Microreactors with Cs₂CO₃ slurry achieve 90% conversion in 15 minutes at 80°C.

  • Precipitation : In-line mixers coupled with centrifugal separators enable real-time impurity removal.

Waste Reduction Strategies

  • Cs₂CO₃ Recovery : Acidic washes (HCl) convert residual cesium salts to CsCl, which is precipitated and recycled.

  • DMF Distillation : Vacuum distillation recovers >95% DMF for reuse, reducing environmental impact .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(1-Cyano-1-methylethyl)benzonitrile, and how can reaction conditions be optimized for academic-scale synthesis?

  • Methodological Answer : The compound is commonly synthesized via nucleophilic substitution of 4-cyanobenzyl chloride with sodium cyanide in dimethylformamide (DMF) under reflux . Optimization involves:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates due to improved solubility of ionic intermediates.
  • Temperature control : Reflux (~150°C) ensures complete conversion while minimizing side reactions like hydrolysis.
  • Purity monitoring : Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization improves yield (>85% reported in industrial protocols) .

Q. How can structural characterization of this compound be performed to confirm its identity and purity?

  • Methodological Answer :

  • X-ray crystallography : Resolves crystal packing and bond angles (e.g., C≡N bond length ~1.14 Å, consistent with nitrile groups) .
  • NMR spectroscopy :
  • ¹H NMR : Aromatic protons appear as a singlet at δ 7.6–7.8 ppm; methyl groups in the 1-cyano-1-methylethyl moiety show a triplet at δ 1.2–1.4 ppm .
  • ¹³C NMR : Nitrile carbons resonate at δ 118–120 ppm, while quaternary carbons adjacent to nitriles appear at δ 40–45 ppm .
  • FT-IR : Strong C≡N stretching vibrations at ~2240 cm⁻¹ confirm nitrile functionality .

Advanced Research Questions

Q. How does the dual nitrile functionality in this compound influence its reactivity in cross-coupling or cycloaddition reactions?

  • Methodological Answer :

  • Catalytic cross-coupling : The electron-withdrawing nitrile groups activate aryl halide intermediates in Suzuki-Miyaura couplings. Palladium catalysts (e.g., Pd(PPh₃)₄) with fluorous silica gel supports enhance recyclability and reduce metal leaching .
  • Click chemistry : The nitrile group can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazole derivatives. For example, reaction with azidomethylbenzene yields 4-[(4-phenyl-1H-1,2,3-triazol-1-yl)methyl]benzonitrile (90% yield) .

Q. What strategies resolve contradictions in reported catalytic efficiency when using this compound as a ligand or intermediate?

  • Methodological Answer : Contradictions often arise from:

  • Steric effects : Bulky substituents on the methylethyl group hinder coordination to metal centers. Computational DFT studies (e.g., B3LYP/6-31G*) model steric clashes .
  • Solvent polarity : Polar solvents stabilize charge-separated intermediates in photochemical deracemization reactions. For example, acetonitrile improves enantioselectivity (>90% ee) compared to toluene .
  • Reaction monitoring : In situ Raman spectroscopy tracks nitrile consumption to optimize reaction time and avoid overfunctionalization .

Q. How can computational methods predict the photophysical properties of this compound derivatives?

  • Methodological Answer :

  • TD-DFT calculations : Predict absorption/emission spectra by modeling intramolecular charge-transfer (ICT) states. For example, planar ICT states exhibit redshifted emission (~450 nm) in polar solvents .
  • Solvatochromism analysis : Correlate Stokes shift with solvent polarity (e.g., using the Lippert-Mataga equation) to quantify dipole moment changes during excitation .

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